![molecular formula C11H12N2O2 B2999348 3-propyl-1H-quinazoline-2,4-dione CAS No. 20297-19-2](/img/structure/B2999348.png)
3-propyl-1H-quinazoline-2,4-dione
Übersicht
Beschreibung
3-propyl-1H-quinazoline-2,4-dione is a type of quinazoline-2,4-dione, which is a scaffold found in bioactive compounds and commercial drugs . Quinazoline-2,4-diones exhibit important biological activities, but their antidiabetic activity is rarely explored . The compound 3-propylquinazoline-2,4(1H, 3H)-dione was found to be most active against α-amylase .
Synthesis Analysis
The synthesis of quinazoline-2,4-diones can be prepared under atmospheric pressure in high yields from the reaction of CO2 with 2-aminobenzonitriles in the presence of [Bmim]Ac which acts as a dual solvent–catalyst . A new and facile preparation of quinazoline-2,4 (1 H,3 H)-diones was first reported which was the condensation of aromatic o -aminonitriles with DMF or N, N -diethylformamide in the presence of ZnCl 2 (0.5−10 mol %) at 190−200 °C in the sealed reactor .Molecular Structure Analysis
Quinazoline-2,4-dione derivatives bearing a 3-amino pyrrolidine moiety were designed and synthesized as PARP-1/2 inhibitors . Structure–activity relationships were examined which revealed a number of potent PARP-1/2 inhibitors with moderate selectivity toward PARP-1 over PARP-2 .Chemical Reactions Analysis
The quinazoline-2,4-diones were isolated, with yields in the range of 30-65% . The compounds displayed moderate activity against α-amylase and/or α-glucosidase enzymes compared with the acarbose drug . The molecular docking study revealed that all active compounds displayed a different type of intermolecular interaction in the pocked site of these enzymes .Physical And Chemical Properties Analysis
The compound has a melting point of 241.8-242.9 °C . The 1H-NMR (400 MHz, DMSO- d6) is δ 11.48 (br. s, 1H, NH), 7.93 (dd, J = 8.07, 1.22 Hz, 1H, ArH), 7.69 (ddd, J = 8.38, 7.15, 1.59 Hz, 1H, ArH), 7.25 (m, 6H, ArH) 2.37 (s, 3H); 13 C-NMR (100 MHz, DMSO- d6) is δ 162.1 (CO, amide), 150.1 (CO, urea), 137.3, 137.1, 135.0, 132.9, 130.4, 129.1, 128.6, 122.4, 115.1, 114.2, 20.6 .Wissenschaftliche Forschungsanwendungen
- Compounds like 21h, 21k, and 21t exhibited better anti-HCV activities than ribavirin, with EC50 values less than 10 μM. Among them, 21t demonstrated the best anti-HCV potency (EC50 = 2.0 μM) at the cellular level .
- While most compounds displayed moderate activity, further exploration of their potential as antimicrobial agents is warranted .
- In an MX-1 xenograft tumor model, compound 11 significantly enhanced TMZ’s cytotoxicity, suggesting its potential in combination therapy .
Antiviral Activity Against Hepatitis C Virus (HCV)
Antimicrobial Properties
Combination Therapy for Tumor Suppression
PARP-1 Interaction and Crystal Structure
Pathways in Cancer Cells
Metal Ion Chelation and NS5B Targeting
Wirkmechanismus
Target of Action
The primary targets of 3-propyl-1H-quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of dietary carbohydrates in the human body .
Mode of Action
3-propyl-1H-quinazoline-2,4-dione interacts with its targets, α-amylase and α-glucosidase, by inhibiting their activity . This inhibition results in a decrease in the hydrolysis of dietary carbohydrates, thereby potentially reducing the absorption of glucose in the body .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase enzymes affects the carbohydrate digestion pathway . This can lead to a reduction in postprandial hyperglycemia, which is beneficial for managing diabetes .
Result of Action
The molecular and cellular effects of 3-propyl-1H-quinazoline-2,4-dione’s action include the inhibition of α-amylase and α-glucosidase enzymes . This leads to a decrease in the breakdown of dietary carbohydrates and a potential reduction in glucose absorption . These effects could be beneficial in the management of diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-propyl-1H-quinazoline-2,4-dione. For instance, the compound exhibits high leachability, which could affect its environmental fate . Additionally, it shows moderate ecotoxicity against fish, daphnia, and earthworms
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-propyl-1H-quinazoline-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFPYJFLBNZMOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028374 | |
Record name | 3-Propyl-1H-quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-propyl-1H-quinazoline-2,4-dione | |
CAS RN |
20297-19-2 | |
Record name | 3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.